molecular formula C25H31N3O2 B11349050 1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one

1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one

Cat. No.: B11349050
M. Wt: 405.5 g/mol
InChI Key: LPIQTVQQBCOQHC-UHFFFAOYSA-N
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Description

1-(2-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE can be achieved through a multi-step process involving the formation of intermediate compounds. One common approach involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 2,5-dimethylphenol and an appropriate leaving group.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable amine precursor with a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the benzodiazole and pyrrolidine intermediates through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(2-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodiazole and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a complex structure with potential bioactivity.

    1,3-Diphenyl-2-propanone: Used as a precursor in organic synthesis and material science.

Uniqueness

1-(2-{1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is unique due to its combination of a benzodiazole ring, a pyrrolidine ring, and a phenoxy group, which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-[2-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C25H31N3O2/c1-4-24(29)27-14-7-11-22(27)25-26-20-9-5-6-10-21(20)28(25)15-8-16-30-23-17-18(2)12-13-19(23)3/h5-6,9-10,12-13,17,22H,4,7-8,11,14-16H2,1-3H3

InChI Key

LPIQTVQQBCOQHC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCCOC4=C(C=CC(=C4)C)C

Origin of Product

United States

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